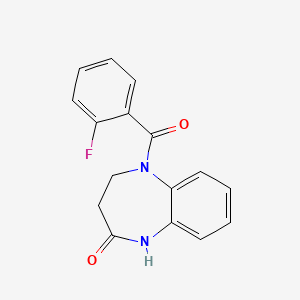

![molecular formula C15H13N3O2 B3160654 Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866137-93-1](/img/structure/B3160654.png)

Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate

説明

“Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is attached to a carboxylate group through a methyl linker .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, can undergo a variety of chemical reactions. These include condensation reactions with 2-aminopyridines and aldehydes, among others .

Physical And Chemical Properties Analysis

“this compound” is a yellow solid with a molecular weight of 267.29 . Its 1H NMR and 13C NMR spectra have been reported .

科学的研究の応用

Synthesis and Chemical Properties

Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate, as a derivative of imidazo[1,2-a]pyridine, is involved in the synthesis and study of various chemical compounds. For instance, imidazo[1,2-a]pyridine derivatives have been explored for their potential as anthelmintics, where their synthesis involved reactions with appropriate 2-aminopyridines and methyl chloroacetylcarbamate, highlighting the importance of structural variations in determining biological activity Bochis et al., 1981. Another study focused on developing a new method for preparing (2-aminopyridin-4-yl)methanol, a precursor for constructing the bicyclic imidazo[1,2-a]pyridine structure, showcasing the compound's role in the synthesis of bioactive molecules Lifshits et al., 2015.

Pharmacological Research

Imidazo[1,2-a]pyridine-based compounds have been studied for their potential in treating various diseases. For example, some derivatives showed promise as anticholinesterase agents, potentially useful for heart and circulatory failures Kwong et al., 2019. The regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates, facilitated by palladium-phosphine complexes, highlights the compound's utility in creating molecules with precise structural features for pharmaceutical applications Choy et al., 2015.

Material Science and Catalysis

The compound's derivatives have also found applications in material science and catalysis. For instance, the evaluation of catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol demonstrated the heterocyclic compounds' potential as effective catalysts, indicating their utility in chemical transformations Saddik et al., 2012.

作用機序

Target of Action

Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . The primary target of this compound is glutamine synthetase (MtGS) , which plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, MtGS, inhibiting its function . This interaction results in a disruption of the metabolic processes of Mtb, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of MtGS affects the biochemical pathways related to the metabolism of Mtb . MtGS is involved in the synthesis of glutamine, an amino acid that plays a critical role in various metabolic processes. By inhibiting MtGS, the compound disrupts these processes, leading to the death of the bacterium .

Pharmacokinetics

The compound’s effectiveness against mtb suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth and proliferation . This is achieved by disrupting the bacterium’s metabolic processes through the inhibition of MtGS . The compound has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

将来の方向性

The future directions for research on “Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate” and related compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .

特性

IUPAC Name |

methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)11-5-6-14-17-13(9-18(14)8-11)10-3-2-4-12(16)7-10/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXMRZXPVGXVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145056 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866137-93-1 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

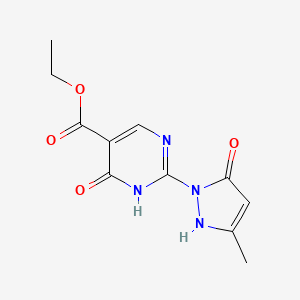

![2-(2-hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3',4':4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione](/img/structure/B3160572.png)

![7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160580.png)

![1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol](/img/structure/B3160607.png)

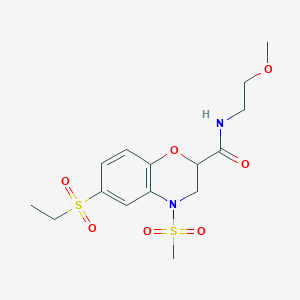

![4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3160611.png)

![Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B3160615.png)

![O-(4-{2-[(4-methoxyphenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B3160620.png)

![6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3160627.png)

![ethyl 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B3160633.png)

![1-[3-[4-(tert-butyl)phenoxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B3160643.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B3160656.png)

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3160678.png)